(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the bromophenyl and morpholine intermediates. One common route involves the reaction of 4-bromophenylamine with 3-chloropropylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The presence of the morpholine ring is particularly significant as it is known to enhance the bioavailability and stability of drug molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity. The methanesulfonamide moiety further contributes to the compound’s solubility and stability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its isoxazole structure, which imparts different chemical properties and applications.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and a sulfonyl moiety, similar to (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide, but with a different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C14H21BrN2O3S |
---|---|
Molekulargewicht |
377.30 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)methanesulfonamide |
InChI |
InChI=1S/C14H21BrN2O3S/c15-14-4-2-13(3-5-14)12-21(18,19)16-6-1-7-17-8-10-20-11-9-17/h2-5,16H,1,6-12H2 |
InChI-Schlüssel |
UFJFYBMCBRJDFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNS(=O)(=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.